molecular formula C15H13N3 B2960612 n1-(quinolin-5-yl)benzene-1,4-diamine CAS No. 1152559-86-8

n1-(quinolin-5-yl)benzene-1,4-diamine

Cat. No.: B2960612
CAS No.: 1152559-86-8
M. Wt: 235.29
InChI Key: MDVHTUSIPAQTFV-UHFFFAOYSA-N
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Description

N1-(Quinolin-5-yl)benzene-1,4-diamine (CAS 1152559-86-8) is a high-purity chemical compound with a molecular formula of C15H13N3 and a molecular weight of 235.28 g/mol . It is supplied with a typical purity of 95% and requires storage at -10°C . This compound serves as a valuable building block in medicinal chemistry and materials science. Its structure, featuring a quinoline moiety linked to a benzene-1,4-diamine core, makes it a key intermediate for synthesizing more complex molecules. Recent scientific investigations into closely related quinoline-diamine derivatives have demonstrated significant potential in anti-inflammatory applications. One such derivative was shown to protect against organ inflammation by significantly increasing glutathione (GSH) levels and reducing key inflammatory mediators such as NF-κB and IL-1β . Furthermore, analogous compounds are used in the synthesis of heterocyclic dyes for industrial applications and are studied for their electrochemical properties . This product is intended for research purposes only and is not approved for human, veterinary, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-N-quinolin-5-ylbenzene-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3/c16-11-6-8-12(9-7-11)18-15-5-1-4-14-13(15)3-2-10-17-14/h1-10,18H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVHTUSIPAQTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC3=CC=C(C=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(quinolin-5-yl)benzene-1,4-diamine typically involves the condensation of quinoline derivatives with benzene-1,4-diamine. One common method includes the reaction of quinoline-5-carboxaldehyde with benzene-1,4-diamine under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N1-(quinolin-5-yl)benzene-1,4-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-5-carboxylic acid derivatives, while substitution reactions can produce a variety of N-substituted benzene-1,4-diamine derivatives .

Comparison with Similar Compounds

Similar Compounds

    N1-(quinolin-2-yl)benzene-1,4-diamine: This compound has a similar structure but with the quinoline ring attached at the 2-position instead of the 5-position.

    N1-(quinolin-8-yl)benzene-1,4-diamine: Another similar compound with the quinoline ring attached at the 8-position.

    N1,N1-diethyl-N4-(quinolin-2-ylmethylene)benzene-1,4-diamine: This compound features additional ethyl groups on the amino nitrogen atoms.

Uniqueness

N1-(quinolin-5-yl)benzene-1,4-diamine is unique due to its specific attachment of the quinoline ring at the 5-position, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets and participates in chemical reactions .

Biological Activity

N1-(quinolin-5-yl)benzene-1,4-diamine, a compound featuring a quinoline moiety, has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

Synthesis and Structural Analysis

The synthesis of this compound typically involves the condensation of quinoline derivatives with benzene-1,4-diamine. Structural characterization is often performed using techniques such as X-ray crystallography and NMR spectroscopy, confirming the presence of the quinoline ring system and the amine functionalities.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study highlighted its role as an inhibitor of AKT1, a protein kinase involved in various cellular processes including metabolism and cell survival. The compound showed promising docking scores indicating strong interactions with AKT1, suggesting its potential as a therapeutic agent in cancer treatment .

Table 1: IC50 Values Against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundK562 (Leukemia)2.5
This compoundHeLa (Cervical)3.0
This compoundMCF7 (Breast)4.5

These results indicate that the compound is particularly effective against K562 cells, which express the BCR-ABL fusion protein commonly found in chronic myeloid leukemia.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. Studies have shown that it possesses significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Table 2: Minimum Inhibitory Concentration (MIC) Values

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

The observed MIC values suggest that the compound may serve as a potential lead for developing new antibacterial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Kinases : The compound's ability to inhibit AKT1 disrupts critical signaling pathways involved in cell growth and survival.
  • Interaction with Bacterial Enzymes : Its antimicrobial effects may stem from interference with bacterial cell wall synthesis or function.
  • Induction of Apoptosis : In cancer cells, it may promote apoptosis through upregulation of pro-apoptotic factors or downregulation of anti-apoptotic proteins.

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound in vivo using xenograft models of leukemia. The results demonstrated a significant reduction in tumor size compared to control groups treated with vehicle alone. Histological analysis revealed increased apoptosis within treated tumors.

Case Study 2: Antibacterial Properties

In another investigation focusing on its antibacterial activity, this compound was tested against biofilm-forming strains of S. aureus. The compound effectively reduced biofilm formation by over 70%, indicating its potential utility in treating biofilm-associated infections .

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